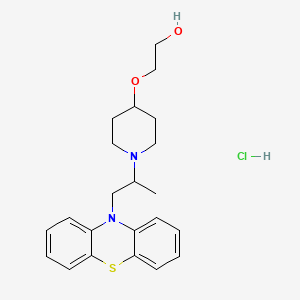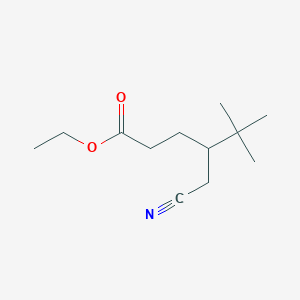
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate is an organic compound with a complex structure that includes a cyano group, an ester group, and a dimethyl-substituted hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate typically involves the reaction of ethyl cyanoacetate with a suitable alkyl halide under basic conditions. One common method is the alkylation of ethyl cyanoacetate with 4-bromo-5,5-dimethylhexane in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent recycling and purification steps are also integral to industrial-scale synthesis to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are employed.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst are typical.
Major Products
Nucleophilic Substitution: Substituted derivatives with new functional groups.
Hydrolysis: 4-(cyanomethyl)-5,5-dimethylhexanoic acid and ethanol.
Reduction: 4-(aminomethyl)-5,5-dimethylhexanoate.
Scientific Research Applications
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates with cyano or ester functionalities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as an electrophilic center, attracting nucleophiles to form new bonds. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms, facilitated by a reducing agent .
Comparison with Similar Compounds
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate can be compared with similar compounds such as:
Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.
4-(cyanomethyl)-5,5-dimethylhexanoic acid: The hydrolyzed form of the ester, with similar reactivity but different solubility and stability properties.
4-(aminomethyl)-5,5-dimethylhexanoate:
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. Understanding its preparation methods, reactivity, and applications can help researchers and industrial chemists harness its full potential.
Properties
CAS No. |
52162-20-6 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate |
InChI |
InChI=1S/C12H21NO2/c1-5-15-11(14)7-6-10(8-9-13)12(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
NOOFSSHLRPLHMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CC#N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
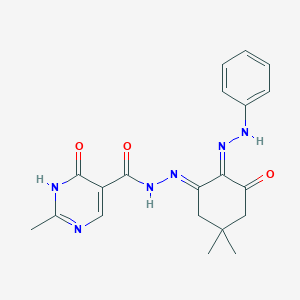
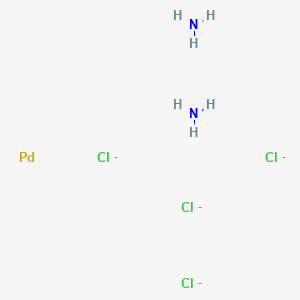
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
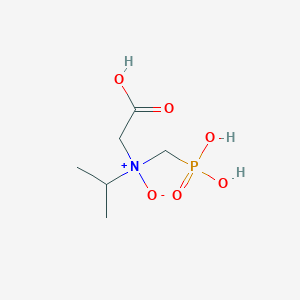
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
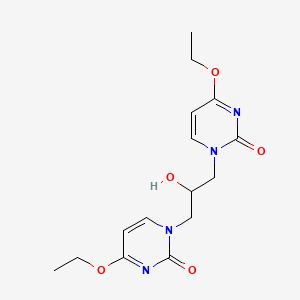
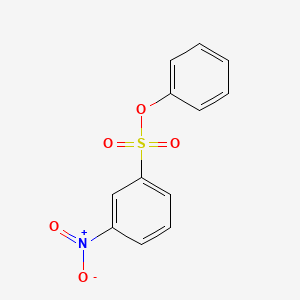

![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
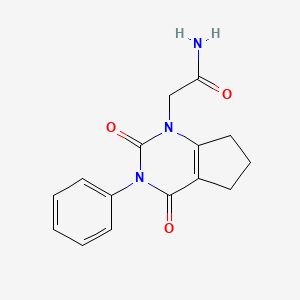
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
